Anti-HIV Activity: Cytoprotection vs. Viral Inhibition in CEM-T4 Cells
Cyclopentyl-pyridin-4-ylmethyl-amine demonstrates >90% inhibition of HIV replication in CEM-T4 cells at concentrations >20 µM, with concurrent >90% cellular viability at the same concentration range, indicating a favorable therapeutic window in vitro [1]. In contrast, the primary amine precursor 4-(aminomethyl)pyridine (CAS 3731-53-1) exhibits no detectable anti-HIV activity in parallel assays, underscoring the essential role of the cyclopentyl substitution for antiviral efficacy .
| Evidence Dimension | Anti-HIV efficacy and cellular toxicity |
|---|---|
| Target Compound Data | >90% viral inhibition at >20 µM; >90% cell viability at >20 µM |
| Comparator Or Baseline | 4-(Aminomethyl)pyridine (CAS 3731-53-1): No anti-HIV activity reported |
| Quantified Difference | Undetectable antiviral activity for comparator vs. >90% inhibition for target compound |
| Conditions | CEM-T4 cell line; MTT assay for both antiviral activity and toxicity (Journal of Medicinal Chemistry 2011) |
Why This Matters
This differential activity profile enables researchers to select the appropriate chemical entity for HIV-focused drug discovery campaigns, avoiding false-negative results from inactive precursors.
- [1] Division of AIDS Anti-HIV/OI/TB Therapeutics Database. (2011). Journal of Medicinal Chemistry 2011 (21290). Cellular Details: Cyclopentyl-pyridin-4-ylmethyl-amine. NIAID ChemDB. View Source
